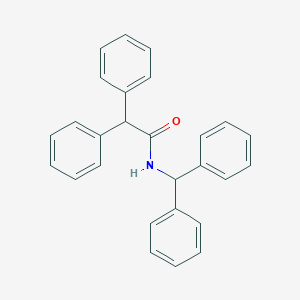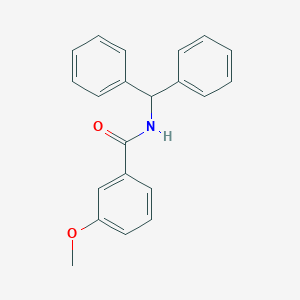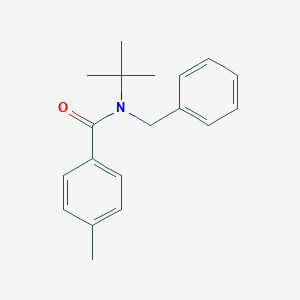![molecular formula C15H14N4S2 B295261 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295261.png)
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the thienopyrimidine family and has been shown to exhibit unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been shown to exhibit a wide range of potential applications in medical research. Some of the most notable applications include its use as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for neurological disorders. In addition, this compound has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not yet fully understood. However, several studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and inflammation. In addition, this compound has also been shown to exhibit potent antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, animal studies have shown that this compound can improve cognitive function and reduce neurological damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in lab experiments is its potent and diverse pharmacological effects. This compound has been shown to exhibit activity against a wide range of diseases and may have potential applications in multiple areas of medical research. However, one of the main limitations of using this compound is its relatively complex synthesis method, which may limit its availability and increase the cost of research.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. One of the most promising areas of research is the development of new anti-cancer therapies based on this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for this compound may also help to increase its availability and reduce the cost of research.
Synthesemethoden
The synthesis of 4-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves a multi-step process that has been described in detail in various research papers. One of the most commonly used methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with 5-bromo-2-chlorothiophene in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product.
Eigenschaften
Molekularformel |
C15H14N4S2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
12-(4,6-dimethylpyrimidin-2-yl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C15H14N4S2/c1-8-6-9(2)19-15(18-8)21-14-12-10-4-3-5-11(10)20-13(12)16-7-17-14/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
MYSIXZKTVYYSLL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C4=C(S3)CCC4)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC3=C2C4=C(S3)CCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)


![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)

![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)
